molecular formula C11H15NO B12971814 (R)-4-Methyl-2-(pyrrolidin-2-yl)phenol

(R)-4-Methyl-2-(pyrrolidin-2-yl)phenol

Cat. No.: B12971814
M. Wt: 177.24 g/mol
InChI Key: HBYNUSHKOCJMGC-SNVBAGLBSA-N
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Description

®-4-Methyl-2-(pyrrolidin-2-yl)phenol is a compound that features a pyrrolidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol typically involves the construction of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring. The phenol group is then introduced through a series of substitution reactions .

Industrial Production Methods

Industrial production of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

®-4-Methyl-2-(pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

®-4-Methyl-2-(pyrrolidin-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Methyl-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenol group contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Methyl-2-(pyrrolidin-2-yl)phenol is unique due to the combination of the pyrrolidine ring and phenol group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methyl-2-[(2R)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C11H15NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1

InChI Key

HBYNUSHKOCJMGC-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H]2CCCN2

Canonical SMILES

CC1=CC(=C(C=C1)O)C2CCCN2

Origin of Product

United States

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